molecular formula C17H17N3O B10841498 2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine

2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine

Cat. No.: B10841498
M. Wt: 279.34 g/mol
InChI Key: UGLPVHLKYTWQRV-UHFFFAOYSA-N
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Description

2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is a compound that features both imidazole and pyridine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine typically involves the reaction of 4-imidazol-1-yl-phenol with 3-bromopropylpyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropylpyridine, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted imidazole and pyridine derivatives.

Scientific Research Applications

2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity. These interactions can lead to the inhibition of enzymes or receptors, resulting in various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-[3-(4-imidazol-1-ylphenoxy)propyl]pyridine

InChI

InChI=1S/C17H17N3O/c1-2-10-19-15(4-1)5-3-13-21-17-8-6-16(7-9-17)20-12-11-18-14-20/h1-2,4,6-12,14H,3,5,13H2

InChI Key

UGLPVHLKYTWQRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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